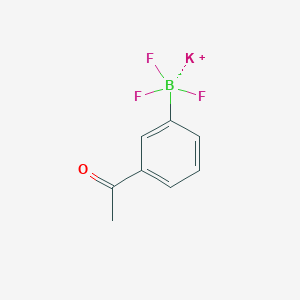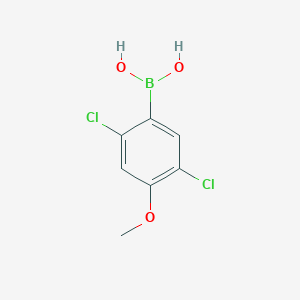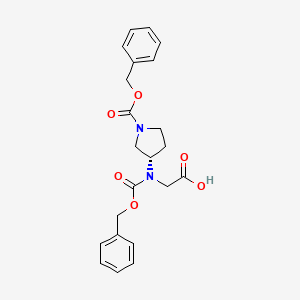
Potassium (3-acetylphenyl)trifluoroborate
Vue d'ensemble
Description
Potassium (3-acetylphenyl)trifluoroborate is a chemical compound with the molecular formula C8H7BF3KO. It is a potassium salt of 3-acetylphenylboronic acid and is known for its utility in organic synthesis, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivation: The compound can be synthesized by reacting 3-acetylphenylboronic acid with potassium hydroxide in an aqueous medium.
Grignard Reaction: Another method involves the reaction of 3-acetylphenyl magnesium bromide with boronic acid derivatives in the presence of potassium salts.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used in organic synthesis to form carbon-carbon bonds. This compound acts as a boronic acid derivative in this process.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding phenylboronic acid and reduction reactions to yield different organoboron compounds.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Solvents: Organic solvents like toluene or water are often employed.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate bond formation.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura cross-coupling reactions.
Phenylboronic Acid Derivatives: Formed through oxidation processes.
Applications De Recherche Scientifique
Chemistry: Potassium (3-acetylphenyl)trifluoroborate is extensively used in cross-coupling reactions to synthesize complex organic molecules. Biology: It serves as a reagent in the study of enzyme mechanisms and the synthesis of biologically active compounds. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: Its applications extend to material science, where it is used in the creation of advanced polymers and coatings.
Mécanisme D'action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate carbon-carbon bond formation.
Boronic Acid Pathways: Involves the formation and cleavage of boronic esters.
Comparaison Avec Des Composés Similaires
Potassium Phenylboronic Acid: Similar in structure but lacks the acetyl group.
Potassium (4-acetylphenyl)trifluoroborate: Similar but with a different position of the acetyl group.
Uniqueness: Potassium (3-acetylphenyl)trifluoroborate is unique due to its specific substitution pattern, which influences its reactivity and utility in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency sets it apart from other boronic acid derivatives.
Propriétés
IUPAC Name |
potassium;(3-acetylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCEATVICIDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1422133.png)






![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)
